molecular formula C19H19NO5 B1589362 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid CAS No. 247021-90-5

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid

Cat. No. B1589362
M. Wt: 341.4 g/mol
InChI Key: ROUNCJXPHYHPTH-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid, also known as FMPA, is a novel compound that has been gaining attention in the scientific community for its potential applications. FMPA is a white crystalline solid that is soluble in water, ethanol and methanol. It is a carboxylic acid derivative of fluorene, a highly aromatic hydrocarbon. FMPA has been studied for its potential use in organic synthesis, as a pharmaceutical agent and in other biomedical applications.

Scientific Research Applications

Enzyme-Activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been explored as surfactants for carbon nanotubes. These compounds enable the creation of homogeneous aqueous nanotube dispersions on-demand under physiological conditions. This application is significant for the development of nanotechnology and materials science, where carbon nanotubes are used for their exceptional mechanical, thermal, and electrical properties (Cousins et al., 2009).

Synthesis of Oligomers from Amino Acid Derivatives

The synthesis of oligomers derived from amide-linked neuraminic acid analogues using N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids demonstrates the compound's utility in creating complex biological molecules. This application is crucial for developing new pharmaceuticals and studying biological systems (Gregar & Gervay-Hague, 2004).

Peptide Synthesis

The use of N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis highlights the role of these compounds in producing peptides with reversibly protected tertiary peptide bonds. This method is valuable for synthesizing peptides that are challenging to produce due to interchain association (Johnson et al., 1993).

Bioimaging and Photophysics

A water-soluble fluorene derivative has been studied for its linear photophysical characterization and two-photon absorption properties. The strong fluorescence and high two-photon absorptivity in aqueous media make it an attractive probe for integrin imaging, demonstrating the potential of fluorene derivatives in medical imaging and diagnostics (Morales et al., 2010).

Material Science and Nanotechnology

Fmoc variants of threonine and serine have been studied for their self-assembly properties. The controlled morphological changes in these self-assembled structures reveal potential applications in designing novel materials for nanotechnology and material science applications (Kshtriya et al., 2021).

properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(methoxy)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-20(11-10-18(21)22)19(23)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUNCJXPHYHPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444185
Record name Weinreb Linker
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid

CAS RN

247021-90-5
Record name Weinreb Linker
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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